

An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Dimethoxy-4-propylphenol*

Cat. No.: *B1580997*

[Get Quote](#)

This technical guide provides a comprehensive overview of the core properties of **2,6-dimethoxy-4-propylphenol**, tailored for researchers, scientists, and professionals in drug development. This document collates essential data on its chemical and physical characteristics, potential biological activities, and its role in organic synthesis.

Chemical and Physical Properties

2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound characterized by a propyl group and two methoxy groups attached to the benzene ring.^{[1][2]} These structural features impart specific physical and chemical properties that are valuable in various applications, including as a flavoring agent and a synthetic intermediate.^{[1][3]}

Identifiers and Nomenclature

Proper identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for **2,6-dimethoxy-4-propylphenol**.

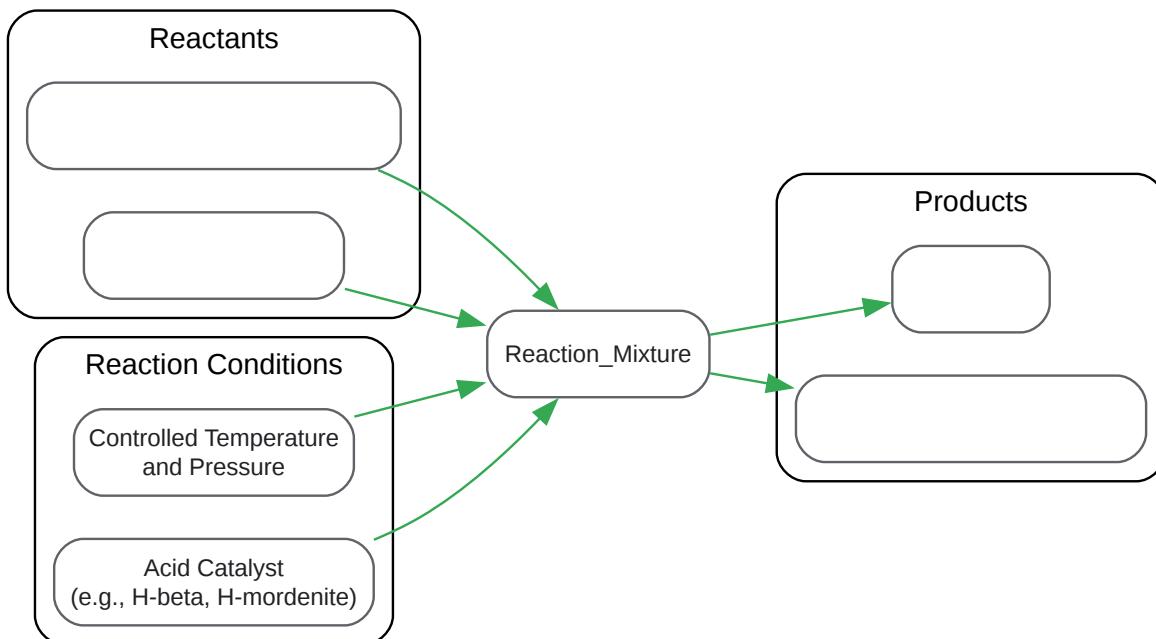
Identifier	Value
IUPAC Name	2,6-dimethoxy-4-propylphenol[2]
CAS Number	6766-82-1[1]
Molecular Formula	C ₁₁ H ₁₆ O ₃ [1]
Molecular Weight	196.24 g/mol [1]
InChI Key	YHEWWEXPVKCVFY-UHFFFAOYSA-N[2]
SMILES	CCCC1=CC(=C(C(=C1)OC)O)OC[2]
Synonyms	4-Propylsyringol, Phenol, 2,6-dimethoxy-4-propyl-, 4-Propyl-2,6-dimethoxyphenol, Syringylpropane[2]

Physicochemical Data

The physicochemical properties of **2,6-dimethoxy-4-propylphenol** are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Appearance	Water white liquid	[3]
Density	1.06 - 1.076 g/cm ³	[1][3]
Boiling Point	115 °C at 0.38 mmHg	[4]
Refractive Index	1.529 - 1.530	[3]
Solubility	Insoluble in water; soluble in fat and miscible in ethanol.	[3]
pKa (Strongest Acidic)	9.7 (Predicted)	[5]
LogP	2.75 (Predicted)	[5]
Polar Surface Area	38.69 Å ²	[5]

Synthesis and Manufacturing


While specific, detailed industrial synthesis protocols for **2,6-dimethoxy-4-propylphenol** are not extensively published in readily available literature, its synthesis can be inferred from established organic chemistry principles and published methods for structurally related compounds. A likely synthetic route would involve the alkylation of 2,6-dimethoxyphenol (syringol).

Potential Synthetic Pathway: Friedel-Crafts Alkylation

A plausible method for the synthesis of **2,6-dimethoxy-4-propylphenol** is the Friedel-Crafts alkylation of 2,6-dimethoxyphenol. This electrophilic aromatic substitution would introduce the propyl group onto the benzene ring, primarily at the para position due to the directing effects of the hydroxyl and methoxy groups.

A general experimental protocol for a similar synthesis, the isopropylation of phenol to produce propofol, involves reacting the phenol with an alkylating agent (e.g., isopropyl alcohol) in the presence of an acid catalyst like H-beta or H-mordenite under controlled temperature and pressure.^[6] A similar approach could be adapted for the propylation of 2,6-dimethoxyphenol.

Potential Synthesis of 2,6-Dimethoxy-4-propylphenol

[Click to download full resolution via product page](#)

Caption: Potential Synthetic Pathway for **2,6-Dimethoxy-4-propylphenol**.

Applications in Research and Development

2,6-Dimethoxy-4-propylphenol serves as a valuable building block in organic synthesis and has applications in the pharmaceutical and agrochemical industries.^[1] Its phenolic structure makes it a candidate for antioxidant research and a precursor for more complex molecules.^[7]

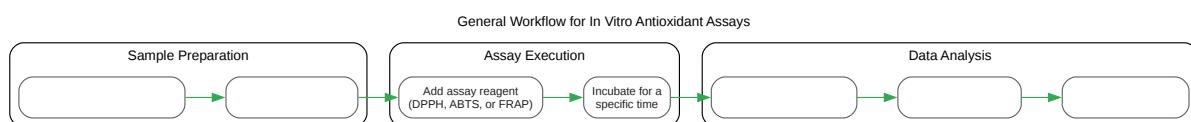
Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is utilized as an intermediate in the synthesis of various biologically active molecules.^[7] While specific drug examples are not prominently documented, its parent compound, 2,6-dimethoxyphenol, is a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial intermediate in the production of the antibacterial drug trimethoprim.^[3] This highlights the potential of substituted dimethoxyphenols in medicinal chemistry.

Biological Activity and Potential Signaling Pathways

Direct experimental studies on the biological activity and signaling pathway modulation of **2,6-dimethoxy-4-propylphenol** are limited in publicly available literature. However, based on the well-documented activities of structurally similar phenolic compounds, its potential biological effects can be inferred.

Antioxidant Activity


Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of phenolic compounds can be evaluated using various *in vitro* assays.

Experimental Protocols for Antioxidant Activity Assessment:

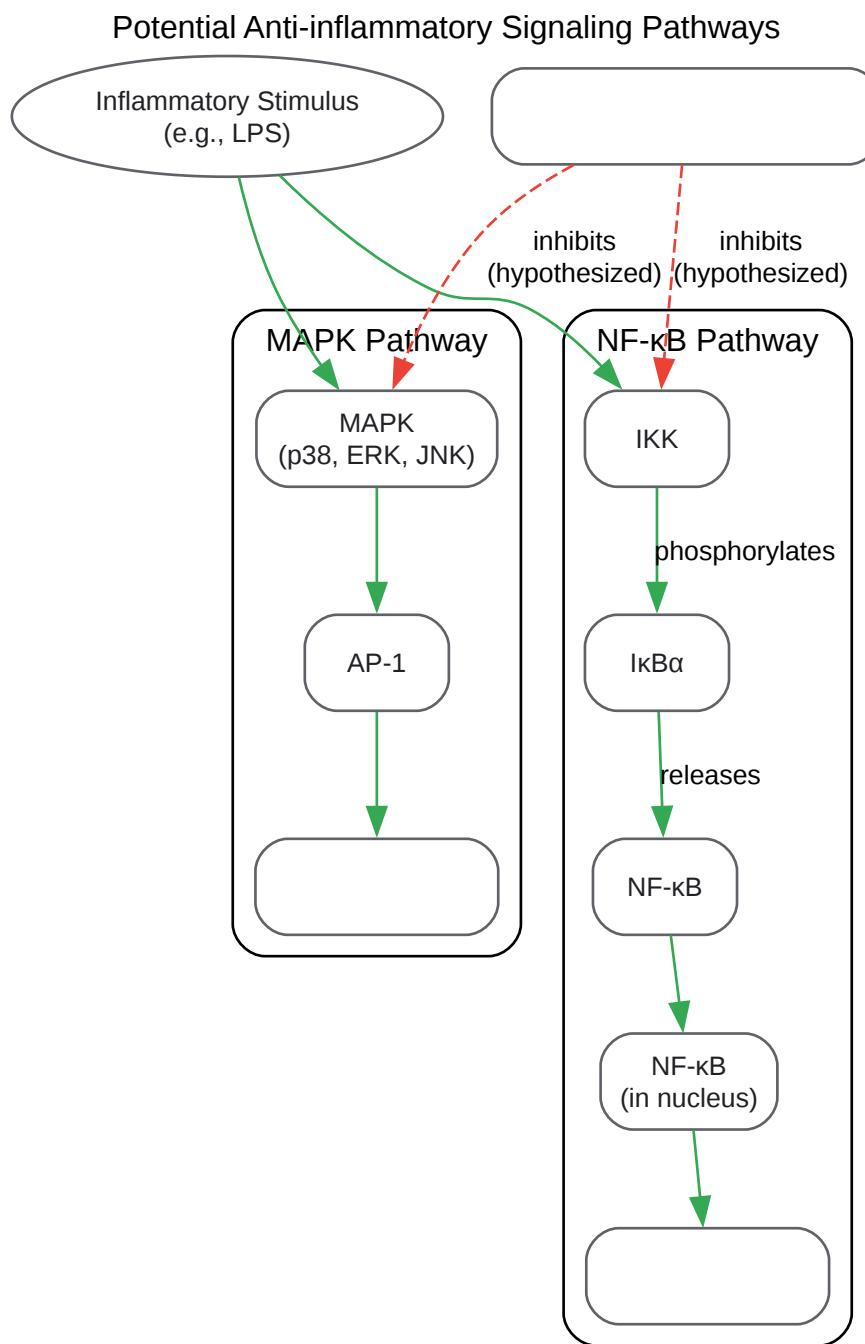
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The

reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.
- FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form in the presence of antioxidants, which results in an intense blue color that can be measured at 593 nm.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Antioxidant Activity Assessment.


Potential Anti-inflammatory Activity and Signaling Pathways

Structurally related compounds, such as 2-methoxy-4-vinylphenol, have been shown to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways. It is plausible that **2,6-dimethoxy-4-propylphenol** could exhibit similar activities.

Potential Signaling Pathways:

- NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial signaling pathway involved in inflammation. Anti-inflammatory compounds can inhibit the activation of NF- κ B, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.

- MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade plays a significant role in cellular responses to external stimuli and is involved in inflammation. Inhibition of MAPK phosphorylation can lead to a reduction in the production of inflammatory mediators.
- Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

[Click to download full resolution via product page](#)

Caption: Potential Anti-inflammatory Signaling Pathways Modulated by Phenolic Compounds.

Safety and Handling

Based on available safety data, **2,6-dimethoxy-4-propylphenol** is not classified as a hazardous substance according to the Globally Harmonized System of Classification and

Labelling of Chemicals (GHS).[\[2\]](#) However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. It is recommended to handle the compound in a well-ventilated area.

Conclusion

2,6-Dimethoxy-4-propylphenol is a versatile phenolic compound with established use as a flavoring agent and significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental evidence for its biological activity is emerging, the known properties of structurally related compounds strongly suggest potential antioxidant and anti-inflammatory effects. Further research is warranted to fully elucidate its pharmacological profile and to explore its applications in drug discovery and development. This guide provides a foundational understanding of its core properties to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxy-4-propylphenol | 6766-82-1 | GAA76682 [biosynth.com]
- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Showing Compound 2,6-Dimethoxy-4-propylphenol (FDB015084) - FooDB [foodb.ca]
- 6. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580997#2-6-dimethoxy-4-propylphenol-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com